(S)-Morpholine-3-carboxylic acid hydrochloride
Overview
Description
Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals. It’s a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen atom . Hydrochloric acid is a strong, corrosive acid commonly used in laboratory and industrial applications .
Synthesis Analysis
The synthesis of morpholine derivatives often involves cyclization reactions . For instance, imidazolines, a class of compounds found in numerous natural and pharmaceutical products, are used as intermediates in the synthesis of organic molecules .Molecular Structure Analysis
Morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Hydrochloric acid is a simple diatomic molecule consisting of a hydrogen atom and a chlorine atom .Chemical Reactions Analysis
Hydrochloric acid, being a strong acid, readily donates protons in chemical reactions, making it a good reagent for various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, hydrochloric acid is a colorless, corrosive liquid with a distinctive pungent smell .Scientific Research Applications
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Steel Production
- Hydrochloric acid is used in pickling operations to remove rust and other impurities from carbon, alloy and stainless steel .
- It prepares the steel for final applications in building and construction projects, and in products such as car bodies and household appliances .
- It is also used in aluminum etching and metal cleaning applications .
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Household Cleaners
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Pool Sanitation
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Food Production and Processing
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Chemical Industry
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pH Control
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Food Additive and Gelatin Production
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pH Control in Industrial Processes
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Elimination of Impurities in Water
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Disinfectant and Slimicide
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Calcium Chloride Production
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Pharmaceutical Products
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-morpholine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSLARZELUGARZ-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655097 | |
Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Morpholine-3-carboxylic acid hydrochloride | |
CAS RN |
1187929-04-9 | |
Record name | 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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